molecular formula C20H18N2O3S2 B12756902 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-42-4

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12756902
CAS No.: 214916-42-4
M. Wt: 398.5 g/mol
InChI Key: JJDRKGUKWRTTPN-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Biological Activity

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide (CAS Number: 214916-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C15H16N2O3S2
  • Molecular Weight : 336.43 g/mol
  • Density : 1.363 g/cm³
  • Boiling Point : 519°C at 760 mmHg
  • Flash Point : 267.7°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the thieno and thiadiazin rings. The introduction of substituents like phenylmethyl and phenylethyl is a crucial step for enhancing biological activity. The synthetic approach often utilizes specific catalysts and controlled reaction conditions to achieve high purity and yield.

Antiviral Activity

Research has shown that derivatives of thieno[3,4-e]-1,2,4-thiadiazin compounds exhibit promising antiviral properties. Notably, analogues have been evaluated for their activity against HIV-1. For instance, a related compound demonstrated a significant inhibitory effect on HIV-1 with an effective concentration (EC50) of 4.0 µM and a selectivity index (SI) greater than 76 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,4-e]-1,2,4-thiadiazin derivatives. In one study involving multicellular spheroids as models for tumor growth, several derivatives were screened for their ability to inhibit cancer cell proliferation. The compound showed notable cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of key enzymes or receptors involved in viral replication or cancer cell growth .

Case Studies

StudyFindings
Anti-HIV Evaluation Compounds showed marked potency as anti-HIV agents with low EC50 values indicating strong activity against HIV-1 .
Anticancer Screening Identified as a novel anticancer agent through screening on multicellular spheroids; demonstrated significant cytotoxicity against multiple cancer lines .

Properties

CAS No.

214916-42-4

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-benzyl-1,1-dioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C20H18N2O3S2/c23-20-21(13-17-9-5-2-6-10-17)18-14-26-15-19(18)27(24,25)22(20)12-11-16-7-3-1-4-8-16/h1-10,14-15H,11-13H2

InChI Key

JJDRKGUKWRTTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4

Origin of Product

United States

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